molecular formula C20H19N7O3 B1679878 PV1115 CAS No. 1093793-10-2

PV1115

カタログ番号: B1679878
CAS番号: 1093793-10-2
分子量: 405.4 g/mol
InChIキー: JNXXELFPDAKQCG-BRJLIKDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PV1115 is a complex organic compound with a unique structure that combines an indole core with an imidazole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PV1115 typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the nitro group and the imidazole moiety. Common reagents used in these steps include indole derivatives, nitrobenzene, and imidazole precursors. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

PV1115 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole core.

科学的研究の応用

PV1115 is a potent and highly selective Checkpoint Kinase 2 (Chk2) inhibitor with potential applications in cancer research .

Scientific Research Applications

  • Chk2 Inhibition this compound demonstrates high selectivity for Chk2 over other kinases, such as Chk1 and RSK2 . It has an IC50 value of 0.14 nM for Chk2, compared to 66000 nM for Chk1 and >100000 nM for RSK2 .
  • Crystal Structures of Chk2-Inhibitor Complexes this compound is situated within the ATP-binding pocket of Chk2 . The crystal structure of the catalytic domain of Chk2 in complex with this compound has been determined using X-ray diffraction data collected at approximately 100 K . The data was integrated and scaled using HKL3000, and the Chk2-inhibitor complex structures were solved by molecular replacement using the MOLREP program .

Data Tables
Inhibition Data for this compound

InhibitorChk2 Mean ±SD (n=3–4)Chk1RSK2
This compound0.14±0.0266000>100000

Data Collection for this compound

This compound
Space groupP3 221
Unit cell a=b, c (Å)90.8, 93.4
Resolution (Å) a50-2.2 (2.28-2.2)
Total/Unique Reflections169677/22945

Case Studies

  • Anti-proliferative Effects in Tumor Cell Lines Studies have shown that PV1019, a selective cell-permeable Chk2 inhibitor, has anti-proliferative effects in tumor cell lines with high endogenous levels of activated Chk2, in contrast to those with low Chk2 levels . While PV1019 is not this compound, this suggests this compound could have a similar effect given it is also a Chk2 inhibitor.
  • Cancer Therapy Selective inhibitors of Chk2, such as this compound, could potentially stop the proliferation of cancer cells with endogenously activated Chk2 . Checkpoint kinase inhibitors, in general, offer the potential to improve the effectiveness of cancer chemotherapies and radiotherapy .

作用機序

The mechanism of action of PV1115 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

Uniqueness

PV1115 is unique due to its combination of an indole core with an imidazole moiety and a nitro group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for characterizing PV1115's binding mechanism with Checkpoint Kinase 2 (Chk2)?

To elucidate this compound's binding mechanism, X-ray crystallography is essential. For example, this compound-Chk2 co-crystallization revealed interactions at the ATP-binding pocket, including hydrogen bonds between the inhibitor’s urea carbonyl oxygen and Glu273, and water-mediated interactions with Met304 and Glu302 . Resolution of 2.05 Å in diffraction studies ensures precise structural mapping . Complementary techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can validate binding thermodynamics and kinetics.

Q. How can researchers validate the selectivity of this compound for Chk2 over Chk1?

Structural comparisons using molecular docking and superposition of Chk2-PV1115 with Chk1 models reveal steric clashes in Chk1’s ATP-binding pocket due to larger residues (e.g., Leu303 in Chk2 vs. bulkier residues in Chk1) . Biochemical assays (e.g., kinase inhibition profiling) are critical: this compound exhibits an IC50 of 0.14 nM for Chk2 vs. >100 µM for Chk1 . Cross-reactivity studies with a panel of 100+ kinases are recommended to confirm specificity.

Q. What are the key structural features of this compound that influence its inhibitory activity?

The cyclic guanidine head group replaces the high-basicity hydroxyamidine group in PV1019, reducing polarity while maintaining binding to Glu273 via salt bridges . The 7-nitroindole moiety forms hydrogen bonds with Met304 and water-mediated interactions with Glu302, critical for stabilizing the inhibitor in the ATP pocket . Substituent modifications (e.g., nitro groups) enhance π-π stacking and hydrophobic interactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cellular efficacy versus in vitro potency?

Discrepancies may arise from poor cellular permeability or off-target effects. Methodological solutions:

  • Use prodrug strategies to improve membrane permeability .
  • Conduct cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Analyze ADME properties (e.g., logP, plasma protein binding) to identify pharmacokinetic barriers .

Q. What experimental designs optimize the synthesis and purification of this compound derivatives?

  • Synthetic route : Use Suzuki-Miyaura coupling for nitroindole derivatives, ensuring regioselectivity via palladium catalysis .
  • Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves polar byproducts.
  • Characterization : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) confirm structural integrity .

Q. How can structural data explain this compound’s impact on Chk2’s phosphate-binding loop conformation?

In Chk2-PV1115 complexes, the phosphate-binding loop (residues 227–232) remains ordered due to interactions with the inhibitor’s imidazole ring, unlike disordered loops in Chk2-PV1019 complexes . Molecular dynamics simulations (50 ns trajectories) show reduced loop flexibility when this compound occupies the ATP pocket, stabilizing the active site .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s inhibition kinetics across different assay formats?

  • Assay standardization : Compare results from radiometric assays (e.g., ³³P-ATP incorporation) with fluorescence-based methods (e.g., ADP-Glo™).
  • Control experiments : Include staurosporine as a pan-kinase inhibitor control to normalize inter-assay variability .
  • Statistical rigor : Apply Bland-Altman analysis to quantify agreement between methods .

Q. What strategies validate computational models predicting this compound’s off-target effects?

  • Docking validation : Use ensemble docking with multiple Chk2 conformations (e.g., PDB 2W7X, 1IA8) to account for flexibility .
  • Experimental cross-check : Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan®) to identify unexpected targets .
  • Machine learning : Train random forest classifiers on kinase-inhibitor datasets to predict selectivity .

Q. Tables for Key Experimental Findings

Parameter This compound PV1019 NSC 109555
Chk2 IC50 (nM) 0.141.28.5
Chk1 IC50 (µM) >100>10012.4
Cellular Activity LowModerateNone
Structural Resolution (Å) 2.052.351.77
Key Interaction Residues Glu273, Met304Glu273, Leu303Glu273, Cys231
Data adapted from structural and biochemical studies

特性

CAS番号

1093793-10-2

分子式

C20H19N7O3

分子量

405.4 g/mol

IUPAC名

N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C20H19N7O3/c1-12(25-26-20-21-9-10-22-20)13-5-7-15(8-6-13)23-19(28)16-11-14-3-2-4-17(27(29)30)18(14)24-16/h2-8,11,24H,9-10H2,1H3,(H,23,28)(H2,21,22,26)/b25-12+

InChIキー

JNXXELFPDAKQCG-BRJLIKDPSA-N

SMILES

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

異性体SMILES

C/C(=N\NC1=NCCN1)/C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

正規SMILES

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PV-1115;  PV 1115;  PV1115; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PV1115
Reactant of Route 2
Reactant of Route 2
PV1115
Reactant of Route 3
PV1115
Reactant of Route 4
PV1115
Reactant of Route 5
Reactant of Route 5
PV1115
Reactant of Route 6
Reactant of Route 6
PV1115

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。